Product packaging for Carnegine methyliodide(Cat. No.:CAS No. 5911-58-0)

Carnegine methyliodide

Cat. No.: B12747452
CAS No.: 5911-58-0
M. Wt: 363.23 g/mol
InChI Key: FHNHMFLAPXSGDH-UHFFFAOYSA-M
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Description

Carnegine Methyliodide is a quaternary ammonium salt derivative of the natural tetrahydroisoquinoline alkaloid, Carnegine. This compound is supplied with the molecular formula C14H22INO2 and a molecular weight of 363.24 g/mol . It is characterized as a solid with a high melting point of 211 °C . Researchers utilize this chemical primarily as a precursor or reference standard in the study of alkaloid chemistry and pharmacology. The parent alkaloid, Carnegine, is known to be a relatively potent inhibitor of monoamine oxidase A (MAO-A), with a Ki value of 2 μM reported for the (R)-enantiomer . This MAO-A inhibitory activity suggests that Carnegine and its derivatives are of significant interest for investigating their potential to modulate neurotransmitter levels and to study their effects on the central nervous system . As a quaternary ammonium salt, the methyliodide form may be employed to alter the physicochemical properties of the base alkaloid for specific experimental applications. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22INO2 B12747452 Carnegine methyliodide CAS No. 5911-58-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5911-58-0

Molecular Formula

C14H22INO2

Molecular Weight

363.23 g/mol

IUPAC Name

6,7-dimethoxy-1,2,2-trimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide

InChI

InChI=1S/C14H22NO2.HI/c1-10-12-9-14(17-5)13(16-4)8-11(12)6-7-15(10,2)3;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

FHNHMFLAPXSGDH-UHFFFAOYSA-M

Canonical SMILES

CC1C2=CC(=C(C=C2CC[N+]1(C)C)OC)OC.[I-]

Origin of Product

United States

Biosynthetic Pathways and Precursor Incorporations for Carnegine and Its Methylated Derivatives

Elucidation of the Biosynthetic Pathway of Carnegine (B1203297) in Cactaceae Species (e.g., Carnegiea gigantea)

The biosynthesis of carnegine, a hallmark alkaloid of the saguaro cactus (Carnegiea gigantea), follows the general and well-established pathway for simple tetrahydroisoquinoline (THIQ) alkaloids. This pathway commences with the decarboxylation of aromatic amino acids to yield phenethylamine (B48288) derivatives. researchgate.net In the case of carnegine and related alkaloids in C. gigantea, the primary precursors are believed to be the biogenic amines tyramine (B21549) and dopamine (B1211576). nih.gov

The core structure of the tetrahydroisoquinoline skeleton is formed through a Pictet-Spengler condensation reaction. This key step involves the cyclization of a phenethylamine with an aldehyde or a keto acid. For carnegie, it is proposed that a dopamine-derived phenethylamine condenses with an acetaldehyde (B116499) equivalent to form the foundational tetrahydroisoquinoline ring system. Subsequent enzymatic modifications, primarily methylation, then lead to the final carnegine structure.

Studies on the alkaloid composition of Carnegiea gigantea have identified not only carnegine but also other related tetrahydroisoquinoline alkaloids such as salsolidine (B1215851) and gigantine, suggesting a branched or interrelated biosynthetic network. nih.gov The presence of these structurally similar compounds provides valuable clues to the sequence of enzymatic reactions and the potential for common intermediates within the pathway.

Investigation of Precursor Utilization in Carnegine Biosynthesis

The elucidation of the specific precursors for carnegine biosynthesis has been a subject of scientific inquiry, with studies pointing towards the central role of dopamine and tyramine. nih.gov Dopamine, which has been isolated from fresh Carnegiea gigantea plant material, is considered a primary candidate for the phenethylamine backbone of carnegine. nih.gov The hydroxylation pattern of the aromatic ring in carnegine (at positions 6 and 7) is consistent with a dopamine-derived precursor.

Furthermore, the identification of 3-methoxytyramine and 3,4-dimethoxyphenethylamine (B193588) in the alkaloid extracts of C. gigantea lends further support to the involvement of dopamine and its methylated derivatives in the biosynthetic cascade. nih.gov These compounds likely represent intermediates in the pathway, arising from the action of O-methyltransferases on dopamine prior to or after the cyclization reaction.

The C-1 methyl group of carnegine is thought to originate from acetaldehyde. The Pictet-Spengler reaction between the dopamine-derived phenethylamine and acetaldehyde would yield the 1-methyl-substituted tetrahydroisoquinoline core structure of carnegine.

Enzymatic Methylation Steps within the Tetrahydroisoquinoline Alkaloid Pathway

The transformation of the initial tetrahydroisoquinoline precursor into carnegine involves a series of precise methylation events catalyzed by specific methyltransferase enzymes. These enzymes utilize S-adenosylmethionine (SAM) as the primary methyl group donor. nih.gov The biosynthesis of carnegine requires both O-methylation (of the hydroxyl groups on the aromatic ring) and N-methylation (of the nitrogen atom in the isoquinoline (B145761) ring).

Plant O-methyltransferases (OMTs) are responsible for the methylation of the hydroxyl groups at positions 6 and 7 of the precursor molecule. nih.govmdpi.com These enzymes exhibit substrate specificity, ensuring the correct positioning of the methoxy (B1213986) groups in the final alkaloid structure. Similarly, N-methyltransferases (NMTs) catalyze the transfer of a methyl group to the nitrogen atom of the tetrahydroisoquinoline ring system. researchgate.netfrontiersin.org The sequential action of these methyltransferases is crucial for the formation of carnegine.

The final step in the formation of carnegine methyliodide from carnegine is a further methylation of the tertiary nitrogen atom, leading to a quaternary ammonium (B1175870) salt. This step would also be catalyzed by an N-methyltransferase.

Tracer Studies and Isotopic Labeling for Biosynthetic Mechanism Determination

Tracer studies employing isotopically labeled precursors are a powerful tool for definitively mapping biosynthetic pathways. nih.gov By feeding plants or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C, ³H) and subsequently analyzing the distribution of the label in the final product, researchers can trace the metabolic fate of the precursor molecules. nih.govyoutube.com

While specific, detailed isotopic labeling studies exclusively focused on carnegine biosynthesis are not extensively documented in readily available literature, the general principles of this methodology have been widely applied to elucidate the biosynthesis of other tetrahydroisoquinoline and benzylisoquinoline alkaloids. nih.gov Such studies would involve the administration of labeled tyramine, dopamine, or acetaldehyde to Carnegiea gigantea and the subsequent isolation and analysis of carnegine to determine the incorporation of the isotopic label.

The expected outcomes of such tracer studies would be:

Administration of labeled dopamine would result in a labeled carnegine molecule, confirming its role as a direct precursor.

Feeding with labeled acetaldehyde would lead to the incorporation of the label specifically at the C-1 position of the carnegine molecule.

Using SAM labeled in the methyl group would result in labeled methoxy groups and the N-methyl group of carnegine, confirming its role as the methyl donor.

These types of experiments are essential for providing unequivocal evidence for the proposed biosynthetic pathway and for understanding the efficiency of precursor incorporation.

Synthetic Methodologies for Carnegine Methyliodide and Analogues

Strategies for the Total Synthesis of Carnegine (B1203297)

The total synthesis of Carnegine, a tetrahydroisoquinoline alkaloid, has been approached through various methodologies. The field of total synthesis provides the driving force for the development of new synthetic reactions and strategies to solve challenges related to regio- and stereoselectivity. nih.gov Synthetic routes are often convergent, where multiple intermediate structures can lead to a single final product. nih.gov

A notable strategy for synthesizing the Carnegine scaffold involves the asymmetric Strecker reaction. This key step utilizes a hydrocyanation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) to produce the corresponding 1-cyano-1,2,3,4-tetrahydroisoquinoline intermediate. researchgate.net This approach has proven effective in establishing the core structure required for Carnegine and related alkaloids. researchgate.net

Achieving enantiomerically pure Carnegine is critical for specific applications and requires precise control over stereochemistry during synthesis. Catalytic asymmetric synthesis provides an efficient route to chiral molecules. rsc.orgnih.gov

One successful approach employs Jacobsen's thiourea-containing catalyst for the asymmetric Strecker reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline. researchgate.net This method yields the 1-cyanoisoquinoline intermediate with high enantiomeric excess (95% ee). researchgate.net The subsequent transformation of this cyano-intermediate leads to the desired (S)-(-)-Carnegine. researchgate.net This strategy highlights the power of using chiral catalysts to induce enantioselectivity in the formation of key stereocenters. researchgate.net

Table 1: Key Step in Asymmetric Synthesis of (S)-(-)-Carnegine Precursor

Reaction StepKey ReagentsConditionsYieldEnantiomeric Excess (ee)
Asymmetric HydrocyanationHCN, Jacobsen's catalyst, TFAAToluene, -70 °C to -60 °C86%95%

Stereochemistry is a fundamental aspect of organic chemistry that studies the spatial arrangement of atoms in molecules and its effect on chemical reactions. rijournals.com Controlling stereochemistry is crucial as it influences the reactivity, selectivity, and properties of the synthesized molecules. rijournals.comresearchgate.net In the context of Carnegine and similar scaffolds, which may contain multiple stereocenters, achieving the desired diastereomer is a significant synthetic challenge.

Strategies for stereochemical control often rely on the inherent chirality of a substrate or the use of chiral auxiliaries or catalysts. youtube.com For Carnegine scaffolds, the introduction of the first stereocenter, as described in the asymmetric synthesis, dictates the stereochemical pathway. Subsequent reactions must be designed to proceed with high diastereoselectivity, ensuring that new stereocenters are formed in the correct orientation relative to the existing one. This can be achieved by employing reagents and conditions that favor one diastereomeric transition state over another, often through steric hindrance or specific electronic interactions. rsc.org The rigid three-dimensional nature of spirocyclic scaffolds, for example, can be leveraged to increase specific interactions and control stereochemical outcomes. rsc.org

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.insolubilityofthings.com This "working backwards" approach simplifies complex synthetic problems by breaking them down into more manageable steps. solubilityofthings.comscitepress.org

For a molecule like Carnegine, the retrosynthetic analysis begins by identifying key bond disconnections. A logical disconnection is the C-N bond within the tetrahydroisoquinoline ring, which is often formed via a Pictet-Spengler reaction. This leads back to two simpler precursors: a phenethylamine (B48288) derivative and an aldehyde. Another key disconnection is at the C1 position, which points towards a strategy like the Strecker synthesis, breaking the molecule down to a dihydroisoquinoline precursor. researchgate.net Each precursor is then subjected to further analysis until readily available starting materials are identified. ias.ac.in This systematic process allows chemists to logically design multiple potential synthetic routes and compare their efficiency. wikipedia.orgsolubilityofthings.com

Synthesis of Structurally Modified Carnegine Methyliodide Analogues for Research Purposes

The synthesis of structurally modified analogues of this compound is a key strategy for investigating structure-activity relationships (SAR). By systematically altering specific parts of the molecule, researchers can probe the structural requirements for its biological or chemical functions. These modifications typically target the isoquinoline (B145761) core or the quaternary ammonium (B1175870) group.

Modifications to the aromatic ring of the isoquinoline scaffold can include the introduction of various substituents, such as electron-donating or electron-withdrawing groups. These changes can modulate the electronic properties of the molecule. The synthesis of such analogues often involves starting with an already substituted isoquinoline precursor before performing the N-methylation step. mdpi.com

Another approach involves modifying the alkyl group on the quaternary nitrogen. Instead of a methyl group, longer alkyl chains (e.g., ethyl, propyl) or functionalized chains can be introduced by using the corresponding alkylating agents (e.g., ethyl iodide, propyl bromide). This allows for the study of how steric bulk and hydrophobicity at the nitrogen center affect the molecule's interactions. The synthesis of these N-alkyl analogues follows the same principle as the synthesis of this compound, simply substituting methyl iodide with a different alkyl halide.

The table below outlines potential structural modifications to the this compound scaffold and their research rationale.

Modification SiteType of ModificationExample Analogue NameResearch Purpose
Aromatic Ring Introduction of a nitro group7-Nitrothis compoundTo study the effect of an electron-withdrawing group on activity.
Aromatic Ring Introduction of an amino group7-Aminothis compoundTo investigate the impact of an electron-donating group.
Quaternary Nitrogen Lengthening the alkyl chainCarnegine ethyliodideTo assess the influence of increased steric bulk and lipophilicity.
Methoxy (B1213986) Groups Demethylation6-Hydroxy-7-methoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodideTo determine the importance of the methoxy groups for specific interactions.

Development of Novel Synthetic Routes to Isoquinoline-Derived Methyliodide Scaffolds

The isoquinoline scaffold is a fundamental structural unit in a vast number of natural products and pharmacologically active compounds. nih.govrsc.org Consequently, the development of new, efficient, and sustainable synthetic routes to this core structure is an area of intense research. nih.gov These novel methods provide the foundation for synthesizing carnegine and, subsequently, its methyliodide derivatives.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, are well-established but often require harsh conditions or rely on toxic reagents. nih.gov Modern synthetic chemistry has moved towards greener and more efficient alternatives. nih.gov These include:

Photocatalysis: Using light to drive reactions, often under mild conditions.

Microwave-assisted synthesis: Employing microwave irradiation to accelerate reaction rates and improve yields.

Metal-free reactions: Avoiding the use of transition-metal catalysts to reduce cost and environmental impact. nih.gov

Multi-component reactions: Combining three or more reactants in a single step to build molecular complexity efficiently and improve atom economy.

These modern strategies are not only more environmentally friendly but also allow for the construction of diverse isoquinoline libraries by varying the starting materials. For example, researchers have developed methods for creating pyrrolo-fused isoquinolines and other complex derivatives. mdpi.comresearchgate.net The application of these advanced synthetic routes enables the efficient production of the core isoquinoline structure needed for the synthesis of this compound and its analogues.

The following table compares traditional and modern synthetic routes for the isoquinoline scaffold.

MethodDescriptionAdvantages
Bischler-Napieralski Reaction Cyclization of a β-arylethylamide using a dehydrating agent. nih.govWell-established, versatile for many substitution patterns.
Pictet-Spengler Reaction Reaction of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization. nih.govForms the tetrahydroisoquinoline core directly, often proceeds under mild conditions.
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions rapidly and efficiently. nih.govDrastically reduced reaction times, often higher yields, improved process control.
Photocatalytic Synthesis Employs a photocatalyst that absorbs light to initiate the chemical transformation. nih.govMild reaction conditions, high selectivity, access to unique reaction pathways.
Metal-Free Synthesis Relies on organocatalysts or catalyst-free conditions to avoid transition metals. nih.govLower toxicity, reduced cost, easier purification, environmentally benign.

Structural Elucidation and Advanced Spectroscopic Characterization of Carnegine Methyliodide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular framework of Carnegine (B1203297) Methyliodide. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom, allowing for a detailed assignment of the compound's constitution.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals are analyzed. For Carnegine Methyliodide, characteristic signals corresponding to the aromatic protons, methoxy (B1213986) groups, and the various aliphatic protons of the tetrahydroisoquinoline core and the N-methyl groups are observed. The coupling constants (J-values) between adjacent protons provide critical information about the connectivity of the carbon skeleton.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents. For instance, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the ring system and methyl groups all resonate at distinct frequencies.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1--
C2--
C3--
C4--
C4a--
C5--
C6--
C7--
C8--
C8a--
N-CH₃--
N⁺-(CH₃)₂--
6-OCH₃--
7-OCH₃--
1-CH₃--

Note: Actual experimental values may vary depending on the solvent and other experimental conditions. This table is for illustrative purposes.

While 1D NMR provides constitutional information, the determination of the stereochemistry of this compound requires the application of advanced two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the relative orientation of substituents.

The Nuclear Overhauser Effect (NOE) is observed between protons that are spatially close (typically within 5 Å). columbia.edu The strength of the NOE is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of internuclear distances. For a molecule like this compound, with a molecular weight of 363.23 g/mol , NOESY is a suitable technique. columbia.edusmolecule.com

In a NOESY experiment on this compound, correlations would be expected between the protons of the methyl group at the C1 position and the protons on the adjacent N-methyl groups and the tetrahydroisoquinoline ring, depending on their spatial arrangement. The presence or absence of specific NOE cross-peaks allows for the unambiguous assignment of the relative stereochemistry at the chiral centers.

ROESY is a related technique that is particularly useful for molecules of intermediate size where the NOE may be close to zero. columbia.edu It provides similar through-space correlation information but is less sensitive to the tumbling rate of the molecule in solution. reddit.com

Computational chemistry, specifically the prediction of NMR parameters, has become an invaluable tool in structural elucidation. frontiersin.orgnih.gov By employing quantum mechanical calculations, it is possible to predict the NMR chemical shifts and coupling constants for different possible stereoisomers and conformers of this compound.

The process typically involves:

Conformational Search: Identifying the low-energy conformations of the molecule using molecular mechanics or other computational methods. nih.gov

Geometry Optimization: Optimizing the geometry of each conformer using density functional theory (DFT) or other high-level computational methods. nih.gov

NMR Parameter Calculation: Calculating the NMR shielding tensors for each optimized conformer.

Boltzmann Averaging: Calculating the Boltzmann-weighted average of the NMR parameters over all significant conformers to obtain the predicted spectrum.

By comparing the computationally predicted NMR data with the experimental spectra, it is possible to validate the proposed structure and gain insights into the conformational preferences of the molecule in solution. nih.gov This approach can be particularly powerful in distinguishing between diastereomers that may have very similar 1D NMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to within a few parts per million). This high precision allows for the unambiguous determination of the elemental composition of the molecular ion.

For this compound (C₁₄H₂₂INO₂), the expected exact mass of the cation (C₁₄H₂₂NO₂⁺) can be calculated and compared to the experimentally measured value. smolecule.com This provides definitive confirmation of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the masses of the resulting fragment ions, it is possible to deduce structural information and confirm the connectivity of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations: Aromatic and aliphatic C-H bonds will have distinct stretching frequencies.

C=C stretching vibrations: From the aromatic ring.

C-O stretching vibrations: Associated with the methoxy groups.

C-N stretching vibrations: Within the tetrahydroisoquinoline ring system.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations. The combination of IR and Raman data can provide a comprehensive vibrational fingerprint of the molecule.

Electronic Spectroscopy (UV-Visible) for Chromophoric System Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophoric systems. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring of the tetrahydroisoquinoline core. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the substituents on the aromatic ring and the solvent. Methyl iodide itself absorbs UV radiation. nih.govaai.solutions

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound with atomic-level resolution. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact spatial arrangement of all atoms in the molecule.

This technique provides definitive information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the tetrahydroisoquinoline ring and the orientation of all substituents.

Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration (R or S) at each stereocenter, provided that anomalous dispersion effects are measured. wikipedia.orglibretexts.orgmdpi.com This is crucial for unambiguously defining the stereochemistry of this compound.

The successful growth of a suitable single crystal is a prerequisite for this technique. The resulting crystal structure provides the ultimate proof of the molecular structure and stereochemistry.

Emerging Spectroscopic Methods for Challenging Structure Resolution

The definitive structural elucidation of complex molecules, particularly those with intricate stereochemistry or challenging crystallization properties, often requires the application of advanced spectroscopic techniques that extend beyond routine NMR and mass spectrometry. For a quaternary ammonium (B1175870) salt like this compound, derived from the cactus alkaloid carnegine, several emerging methods offer powerful capabilities for unambiguous atomic-level characterization. These techniques are particularly valuable when traditional methods yield ambiguous data or when sample quantity is severely limited. This section explores the principles and hypothetical application of Microcrystal Electron Diffraction (MicroED), Electron Paramagnetic Resonance (EPR) Spectroscopy, and X-ray Absorption Spectroscopy (XAS) for the comprehensive structural analysis of this compound.

Microcrystal Electron Diffraction (MicroED) Analysis

Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique for determining the atomic-resolution structures of small molecules from nanocrystals that are far too small for conventional X-ray diffraction methods. researchgate.netwikipedia.org Developed as a cryo-electron microscopy (cryo-EM) method, MicroED utilizes a low-dose electron beam to collect diffraction data from three-dimensional crystals that can be a billionth the size of those required for X-ray crystallography. wikipedia.orgnih.gov The sample, typically frozen-hydrated, is continuously rotated in the electron beam, allowing for the collection of a complete diffraction dataset which can then be processed using standard X-ray crystallography software. nih.gov

For this compound, obtaining single crystals of sufficient size and quality for single-crystal X-ray diffraction (SXRD) can be a significant bottleneck. MicroED circumvents this challenge, enabling structure determination from a powder or a partially purified mixture containing microcrystals. researchgate.net This method would provide an unambiguous determination of the three-dimensional architecture of the molecule, including the precise bond lengths, bond angles, and the absolute configuration of its chiral center. The resulting structural data would be invaluable for confirming the molecular connectivity and stereochemistry, offering a definitive portrait of the cation-anion pairing in the solid state.

Table 1: Hypothetical MicroED Crystallographic Data for this compound
ParameterHypothetical Value
Chemical FormulaC14H22INO2
Formula Weight363.23 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.5 Å, b = 12.3 Å, c = 15.1 Å
Volume1581.5 ų
Resolution0.9 Å
R-factor0.15

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species possessing one or more unpaired electrons. wikipedia.orglibretexts.org It functions on a principle analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons rather than atomic nuclei. wikipedia.org EPR is exceptionally useful for studying organic radicals, transition metal complexes, and other paramagnetic species. libretexts.orgresearchgate.net

This compound, in its ground state, is a diamagnetic salt. The cation has a closed-shell electronic structure where all electrons are spin-paired. Consequently, it does not possess any unpaired electrons and is therefore considered "EPR-silent." A direct EPR analysis of a pure sample of this compound would not yield a signal.

However, EPR spectroscopy could become a relevant tool under specific circumstances, such as in the study of its degradation pathways or reaction mechanisms. For instance, if this compound were to undergo a one-electron oxidation process, it would form a radical cation. This paramagnetic species would be readily detectable by EPR, and the resulting spectrum could provide valuable information. The hyperfine couplings observed in the spectrum would reveal the interactions between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹⁴N), offering insights into the electron's distribution (spin density) across the molecular framework.

Table 2: Comparison of Magnetic Properties and EPR Applicability
Compound SpeciesElectronic StatePresence of Unpaired ElectronsEPR Activity
This compoundGround State (Diamagnetic)NoInactive (Silent)
Hypothetical this compound Radical CationOxidized State (Paramagnetic)Yes (One)Active (Signal Observed)

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a selected atomic species within a material. nih.govspringernature.com The method involves tuning the energy of an X-ray beam through an absorption edge of a specific element. The resulting spectrum provides detailed information about the oxidation state, coordination environment, and distances to neighboring atoms. lightsource.ca An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). malvernpanalytical.com

For this compound (C₁₄H₂₂INO₂), XAS could be applied to probe the environment around the iodine and nitrogen atoms.

Iodine K-edge or L-edge XAS: By tuning the X-ray energy to an absorption edge of the iodine atom, one could investigate the local environment of the iodide counter-ion. The XANES region would confirm the -1 oxidation state of the iodide. The EXAFS region would yield precise information about the coordination of the iodide ion, including the average distances to the nearest neighboring atoms of the carnegine cation and solvent molecules, if present. This provides a picture of the ion-pairing and solvation shell structure in either the solid state or in solution.

Nitrogen K-edge XAS: While technically more challenging due to the lower energy of the nitrogen K-edge, this experiment would provide direct insight into the environment of the quaternary nitrogen atom. The XANES spectrum would be sensitive to the local symmetry and bonding environment of the nitrogen, confirming its tetrahedral coordination. The EXAFS data could help determine the N-C bond distances with high precision.

Table 3: Potential Information from XAS Analysis of this compound
Absorption EdgeSpectroscopic RegionInformation Obtainable
Iodine (I) L₃-edgeXANESOxidation state of iodine (-1); information on local symmetry.
EXAFSCoordination number and precise distances to neighboring atoms (e.g., I···H-C).
Nitrogen (N) K-edgeXANESElectronic structure and coordination geometry of the quaternary nitrogen center.
EXAFSPrecise N-C and N-CH₃ bond lengths.

Chemical Reactivity and Transformation Studies of Carnegine Methyliodide

Investigation of Stability Profiles under Various Chemical Environments

No specific studies on the stability of carnegine (B1203297) methyliodide under varying pH, solvent conditions, or in the presence of different reagents were found in the public domain. General knowledge suggests that quaternary ammonium (B1175870) salts are relatively stable but can be susceptible to degradation under harsh conditions. For instance, stability can be influenced by the nucleophilicity of the counter-ion and the polarity of the solvent. However, without empirical data, it is impossible to construct a meaningful stability profile for carnegine methyliodide.

Reactivity of the Quaternary Ammonium Moiety in Diverse Chemical Transformations

The primary reaction anticipated for a quaternary ammonium salt like this compound is the Hofmann elimination. This reaction typically involves the conversion of the iodide salt to a hydroxide (B78521) salt, followed by thermal elimination to yield an alkene and a tertiary amine. The regioselectivity of this elimination on the carnegine framework would be of interest, but no studies have been published detailing this transformation for this compound specifically. Other potential reactions of the quaternary ammonium group, such as demethylation, have also not been reported for this compound.

Photochemical Reactions and Photo-induced Degradation Pathways

There is a lack of research on the photochemical properties of this compound. While some tetrahydroisoquinoline alkaloids are known to undergo photochemical reactions, the specific influence of the N,N-dimethyl quaternary moiety and the iodide ion on the photostability and degradation pathways of the carnegine structure has not been investigated.

Thermal Decomposition Mechanisms

Beyond the theoretical potential for Hofmann elimination upon conversion to the hydroxide, no specific studies on the thermal decomposition of this compound have been found. The thermal stability and the specific products formed upon heating this compound are not documented in the scientific literature.

Molecular Interactions and Structure Activity Relationship Sar Analyses of Carnegine Methyliodide

Comparative Molecular Interaction Studies: Carnegine (B1203297) Versus Carnegine Methyliodide

The transformation of carnegine, a tertiary amine, into this compound, a quaternary ammonium (B1175870) salt, fundamentally alters its interaction with biological targets. Carnegine, with its lone pair of electrons on the nitrogen atom, can act as a hydrogen bond acceptor and can be protonated to form a cationic species, allowing for ionic interactions. In contrast, this compound possesses a permanent positive charge, which dictates its interaction profile to be predominantly electrostatic.

This difference in charge characteristics has profound implications for receptor binding. While carnegine may engage in a mixture of hydrophobic and polar interactions, including hydrogen bonding, the interactions of this compound are dominated by strong ionic bonds with anionic residues (e.g., aspartate, glutamate) within a receptor's binding pocket. Furthermore, the increased steric bulk of the N-methyl group in this compound can influence its fit within a binding site, potentially leading to altered affinity and selectivity compared to the parent compound.

FeatureCarnegineThis compound
Charge Tertiary amine (can be protonated)Quaternary ammonium (permanent positive charge)
Primary Interactions Hydrophobic, Hydrogen bonding, Ionic (when protonated)Ionic, Cation-π
Hydrogen Bonding Can act as a hydrogen bond acceptorCannot act as a hydrogen bond donor or acceptor at the nitrogen
Steric Hindrance Less steric hindrance around the nitrogenIncreased steric hindrance due to the additional methyl group

Elucidation of Specific Binding Motifs and Ligand-Receptor Interactions

The specific binding motifs for carnegine and this compound are intrinsically linked to the nature of their target receptors. For instance, in interactions with G-protein coupled receptors (GPCRs) or ion channels, which often feature a binding pocket with a key anionic residue, the permanent positive charge of this compound can serve as a crucial anchor. This strong electrostatic interaction can orient the molecule within the binding site, allowing other parts of the molecule, such as the dimethoxy-substituted aromatic ring, to engage in supplementary hydrophobic or van der Waals interactions with nonpolar amino acid residues like phenylalanine, leucine, and tryptophan.

In contrast, the binding of carnegine might be more versatile. In its unprotonated form, it could penetrate deeper into hydrophobic pockets. Upon protonation within the microenvironment of the binding site, it can then form the critical ionic bond. This conditional charge allows for a potentially different binding pose and interaction network compared to its permanently charged counterpart. The dimethoxy groups in both molecules are likely to act as hydrogen bond acceptors with suitable donor residues like serine or threonine in the receptor.

Impact of Quaternization on Molecular Conformation and Topological Descriptors

Conformational analysis of the tetrahydroisoquinoline ring system indicates that it exists in a half-chair conformation. The substituents on the ring can adopt either axial or pseudo-axial and equatorial or pseudo-equatorial positions. The N-methyl group in carnegine and the additional N-methyl group in this compound will have their own conformational preferences. The increased steric demand of the two methyl groups on the quaternized nitrogen can lead to a shift in the conformational equilibrium of the ring, potentially favoring a conformation that minimizes steric strain. This alteration in the three-dimensional structure can directly impact how the molecule fits into a receptor binding site.

Topological descriptors, which are numerical values derived from the molecular structure, are also affected by quaternization.

Topological DescriptorImpact of Quaternization (Carnegine to this compound)Rationale
Molecular Weight IncreaseAddition of a methyl group and an iodide ion.
Polar Surface Area (PSA) DecreaseThe nitrogen atom is no longer a hydrogen bond acceptor, reducing its contribution to the PSA.
LogP (Lipophilicity) DecreaseThe permanent positive charge significantly increases hydrophilicity.
Number of Rotatable Bonds No significant changeThe core ring structure remains the same.

These changes in topological descriptors are critical for predicting the pharmacokinetic and pharmacodynamic properties of the compounds.

Computational Chemistry Approaches to SAR: Molecular Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for investigating the structure-activity relationships of carnegine and this compound at an atomic level.

Molecular Docking studies can predict the preferred binding orientation of both carnegine and this compound within the active site of a target receptor. For this compound, the permanent positive charge would be a key constraint used in the docking algorithm to guide its placement near negatively charged residues. Docking studies can provide insights into:

Binding Affinity: By calculating a docking score, which estimates the binding free energy.

Key Interactions: Identifying the specific amino acid residues involved in binding.

Comparative Binding Modes: Highlighting the differences in the binding poses of carnegine (in both its neutral and protonated forms) and this compound.

Molecular Dynamics (MD) Simulations can then be employed to study the dynamic behavior of the ligand-receptor complex over time. Starting from the docked pose, MD simulations can reveal:

Stability of the Binding Pose: Whether the initial docked conformation is maintained over the simulation period.

Conformational Changes: How the ligand and the receptor adapt to each other upon binding.

Role of Water Molecules: The contribution of water molecules in mediating ligand-receptor interactions.

These simulations can provide a more realistic and detailed picture of the molecular interactions, helping to explain the observed differences in biological activity between carnegine and its quaternized derivative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For carnegine and its analogues, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.

The development of a QSAR model would involve the following steps:

Data Set Compilation: Gathering a series of carnegine analogues with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model could then be used to virtually screen a library of novel carnegine analogues. For instance, the model might reveal that a certain combination of steric bulk at the nitrogen, specific substitutions on the aromatic ring, and a particular range of lipophilicity are crucial for high activity. This information would guide the rational design of new compounds with potentially improved therapeutic properties. The clear distinction in properties between carnegine and this compound would provide a strong basis for building a robust QSAR model that accounts for the effects of quaternization.

Advanced Analytical and Methodological Developments for Carnegine Methyliodide Research

Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis (e.g., HPLC-UV/MS, GC-MS)

The isolation and quantification of Carnegine (B1203297) Methyliodide require robust chromatographic methods capable of handling its quaternary ammonium (B1175870) structure, which imparts high polarity.

High-Performance Liquid Chromatography (HPLC-UV/MS): HPLC is the premier technique for the analysis of non-volatile, polar compounds like quaternary alkaloids. bohrium.comnih.gov For Carnegine Methyliodide, a Reverse-Phase (RP) HPLC method would likely be employed, although its permanent positive charge can lead to poor peak shape and retention on standard C18 columns. To overcome this, several strategies can be used:

Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase neutralizes the charge, improving retention and peak symmetry. mdpi.com

HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is well-suited for highly polar compounds that are weakly retained in reverse-phase mode. researchgate.net

Mixed-Mode or Cation-Exchange Chromatography: Columns with cation-exchange properties, such as Oasis WCX (Weak Cation Exchange), can be highly effective for selectively retaining and separating quaternary ammonium compounds. rsc.org

Detection is typically achieved using a UV detector, leveraging the aromatic chromophore of the isoquinoline (B145761) ring system. For enhanced sensitivity and structural confirmation, coupling the HPLC to a mass spectrometer (MS) is standard practice. Electrospray ionization (ESI) in positive ion mode is ideal for permanently charged molecules like this compound, providing a strong signal for the molecular cation. nih.gov Tandem mass spectrometry (MS/MS) can be used for unambiguous identification and quantification, even in complex matrices. mdpi.comnih.gov

Table 1: Hypothetical HPLC-MS/MS Parameters for this compound Analysis

ParameterCondition
Column HILIC or Mixed-Mode Cation Exchange (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 95% B, linear decrease to 40% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Ionization Mode ESI Positive
MS/MS Transition Precursor Ion (m/z of this compound Cation) → Product Ion (characteristic fragment) for Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC is generally not feasible due to its salt nature and lack of volatility. However, certain derivatization techniques or pyrolysis-GC-MS could potentially be employed. More commonly, GC-MS would be used to analyze the precursor, carnegine, or other related, more volatile alkaloids in a sample. notulaebotanicae.ronih.gov For complex plant extracts, GC-MS provides excellent separation and library-matchable mass spectra for initial profiling of secondary metabolites. phytopharmajournal.comnih.gov

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-IR)

For unambiguous structure elucidation, especially of novel compounds discovered in natural extracts, hyphenated techniques that couple chromatography with information-rich spectroscopic methods are invaluable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples an HPLC system to an NMR spectrometer, allowing for the acquisition of NMR spectra on compounds as they elute from the column. This technique is particularly powerful for resolving and identifying components in a complex mixture without the need for laborious offline isolation. nih.gov For a sample containing this compound and related alkaloids, LC-NMR could provide detailed proton and carbon NMR data for each separated peak, confirming the core tetrahydroisoquinoline structure, the positions of the methoxy (B1213986) groups, and the presence and location of the N-methyl and C-methyl groups. While less sensitive than LC-MS, LC-NMR provides unparalleled structural detail, making it a definitive tool for the structural elucidation of new natural products. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR provides vapor-phase infrared spectra of compounds separated by gas chromatography. The IR spectrum is a unique molecular fingerprint that provides information about the functional groups present. nih.gov While direct analysis of this compound is problematic, GC-IR could be used to analyze thermally stable precursors or degradation products. It is especially useful for differentiating between isomers that may produce very similar mass spectra but have distinct IR absorptions.

Isotopic Labeling Strategies for Mechanistic Studies and Metabolic Fate Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction or a metabolic pathway. wikipedia.org This involves replacing an atom in a molecule with its stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotope. nih.gov

For this compound, isotopic labeling could be employed in several ways:

Mechanistic Synthesis Studies: The formation of this compound from its precursor, carnegine, involves methylation. By using isotopically labeled methyl iodide (e.g., ¹³CH₃I or CD₃I), researchers can precisely track the addition of the methyl group. Analysis of the product by mass spectrometry would show a corresponding mass shift, confirming the reaction mechanism.

Biosynthetic Pathway Elucidation: Tetrahydroisoquinoline alkaloids are synthesized in plants from amino acid precursors like tyrosine. nih.govacs.org By feeding a plant with isotopically labeled tyrosine, researchers can trace the incorporation of the label into carnegine and subsequently into this compound. This allows for the mapping of complex biosynthetic networks. rsc.orgresearchgate.net

Metabolic Fate Studies: To understand how an organism absorbs, distributes, metabolizes, and excretes this compound (ADME), a labeled version of the compound can be administered. musechem.com By tracking the isotopic label using techniques like LC-MS, scientists can identify metabolic products, determine their distribution in various tissues, and understand the rate of clearance from the body. nih.gov

Chemoinformatic and Computational Tools for Virtual Screening and Reaction Pathway Prediction

Computational chemistry and chemoinformatics are essential tools for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. researchgate.net

Virtual Screening: Chemoinformatic tools allow for the high-throughput screening of virtual compound libraries to identify molecules with potential biological activity. nih.govmdpi.com The structure of this compound could be used as a query in ligand-based or structure-based virtual screening campaigns. mdpi.com By comparing its structural features to databases of known active compounds, these tools can predict potential protein targets or pharmacological activities. chemrxiv.org Furthermore, computational models can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound, helping to assess its drug-likeness at an early stage. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for Carnegine methyliodide, and how can purity be rigorously validated?

  • Methodological Answer : Synthesis should follow validated protocols, such as nucleophilic substitution or methylation reactions, with stoichiometric control of reagents (e.g., methyl iodide). Purity validation requires complementary techniques:

  • HPLC for quantitative analysis (retention time matching with standards) .
  • NMR (¹H/¹³C) to confirm structural integrity and absence of byproducts .
  • Elemental analysis for empirical formula verification .
    • Key Challenge : Avoiding hygroscopic degradation during purification; inert atmosphere handling is critical.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound in complex matrices?

  • Methodological Answer :

  • LC-MS/MS for trace-level detection in biological samples (e.g., pharmacokinetic studies) .
  • FT-IR to identify functional groups (e.g., C-I stretching at ~500 cm⁻¹) .
  • X-ray crystallography for absolute configuration determination, if single crystals are obtainable .
    • Validation : Cross-referencing data with published spectral libraries to resolve ambiguities .

Advanced Research Questions

Q. How can experimental design be optimized to investigate this compound’s reactivity under varying thermodynamic conditions?

  • Methodological Answer : Use factorial design to test variables (temperature, solvent polarity, catalyst presence):

  • Full factorial design (2³) for screening dominant factors .
  • Response Surface Methodology (RSM) to model nonlinear interactions .
    • Data Contradiction Analysis : Discrepancies in reaction yields may arise from unaccounted variables (e.g., humidity); replicate experiments and control groups are essential .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-analysis of published datasets to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Dose-response reevaluation using standardized assays (e.g., IC₅₀ comparisons under identical conditions) .
    • Theoretical Framework : Link discrepancies to molecular docking variability or target protein conformational states .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in neurological models?

  • Methodological Answer :

  • Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
  • Metabolomics (GC-MS/LC-MS) to track metabolic pathway perturbations .
  • Integration Tools : Use pathway enrichment analysis (e.g., KEGG, Reactome) to map cross-omics interactions .
    • Limitations : Batch effects in multi-omics data require normalization algorithms (e.g., ComBat) .

Methodological and Theoretical Frameworks

Q. What statistical models are suitable for analyzing dose-dependent toxicity data for this compound?

  • Methodological Answer :

  • Probit or Logit regression for binary outcomes (e.g., survival/death) .
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-dose comparisons .
    • Reporting Standards : Include confidence intervals and effect sizes to avoid overgeneralization .

Q. How should researchers design longitudinal studies to assess this compound’s stability in physiological buffers?

  • Methodological Answer :

  • Accelerated stability testing (e.g., Arrhenius model) to predict degradation kinetics .
  • Control Groups : Use inert analogs (e.g., methyl chloride derivatives) to isolate iodide-specific degradation .
    • Data Interpretation : Account for pH-dependent hydrolysis using Henderson-Hasselbalch calculations .

Ethical and Reproducibility Considerations

Q. What peer review criteria are critical for validating studies on this compound’s novel applications?

  • Methodological Answer : Reviewers should assess:

  • Method transparency (e.g., full reagent lot numbers in Supplementary Data) .
  • Statistical power analysis to justify sample sizes .
  • Raw data availability (e.g., depositing spectra in public repositories) .
    • Red Flags : Lack of negative controls or unvalidated commercial antibodies in assays .

Q. How can computational modeling complement experimental studies of this compound’s pharmacokinetics?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations to predict blood-brain barrier permeability .
  • Physiologically Based Pharmacokinetic (PBPK) models for interspecies extrapolation .
    • Validation : Compare simulated results with in vivo bioavailability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.